Disulfide, bis(2,3-dimethylphenyl) Disulfide, bis(2,3-dimethylphenyl)
Brand Name: Vulcanchem
CAS No.: 55990-91-5
VCID: VC18765578
InChI: InChI=1S/C16H18S2/c1-11-7-5-9-15(13(11)3)17-18-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3
SMILES:
Molecular Formula: C16H18S2
Molecular Weight: 274.4 g/mol

Disulfide, bis(2,3-dimethylphenyl)

CAS No.: 55990-91-5

Cat. No.: VC18765578

Molecular Formula: C16H18S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Disulfide, bis(2,3-dimethylphenyl) - 55990-91-5

Specification

CAS No. 55990-91-5
Molecular Formula C16H18S2
Molecular Weight 274.4 g/mol
IUPAC Name 1-[(2,3-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene
Standard InChI InChI=1S/C16H18S2/c1-11-7-5-9-15(13(11)3)17-18-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3
Standard InChI Key XTGZALWKSBATBY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)SSC2=CC=CC(=C2C)C)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The molecular structure of bis(2,3-dimethylphenyl) disulfide consists of two aromatic rings substituted with methyl groups at the 2- and 3-positions, linked by a disulfide bridge (Fig. 1). The steric hindrance from the methyl groups influences its reactivity, particularly in polymerization and redox reactions .

Molecular Formula: C₁₆H₁₈S₂
Molecular Weight: 274.44 g/mol
CAS Registry Number: [To be confirmed; related compound bis(3,5-dimethylphenyl) disulfide: CAS 102215-01-6] .

Physical and Chemical Properties

While direct data for bis(2,3-dimethylphenyl) disulfide is scarce, properties can be inferred from analogous aryl disulfides:

PropertyValue (Estimated)Source Compound Reference
Boiling Point290–320 °CBis(2-methyl-3-furyl) disulfide
Density1.15–1.25 g/cm³Bis(3,5-dimethylphenyl) disulfide
SolubilityOrganic solventsPoly(thio-phenylene) derivatives
Refractive Index1.58–1.62Aryl disulfide analogs

The disulfide bond’s polarizability and the aromatic rings’ electron density contribute to its stability under ambient conditions but susceptibility to redox reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via oxidative coupling of 2,3-dimethylbenzenethiol (C₈H₁₀S), a thiol precursor. A typical procedure involves:

  • Thiol Preparation: 2,3-dimethylbenzenethiol is synthesized through chlorosulfonation of o-xylene followed by reduction .

  • Oxidation to Disulfide: The thiol is treated with iodine (I₂) in a basic medium:

    2C8H10S+I2C16H18S2+2HI2 \, \text{C}_8\text{H}_{10}\text{S} + \text{I}_2 \rightarrow \text{C}_{16}\text{H}_{18}\text{S}_2 + 2 \, \text{HI}

    This method yields disulfides with >90% purity under optimized conditions .

Industrial Scalability

Industrial production faces challenges due to the need for high-purity thiol precursors and controlled oxidation. Continuous flow reactors and catalytic oxidation methods (e.g., using O₂ or H₂O₂) are proposed to enhance yield and reduce byproducts.

Reactivity and Functional Applications

Redox Behavior

The disulfide bond undergoes reversible cleavage under reducing conditions (e.g., with LiAlH₄) to regenerate thiols, making it valuable in dynamic covalent chemistry . Conversely, oxidation with peroxides converts it to sulfonic acids, useful in surfactant synthesis.

Polymer Chemistry

Bis(2,3-dimethylphenyl) disulfide serves as a monomer in oxidative polymerization to produce poly(thio-2,3-dimethyl-1,4-phenylene). This polymer exhibits:

  • Solubility: Unlike unsubstituted poly(p-phenylene sulfide) (PPS), the methyl groups enhance solubility in toluene and chloroform .

  • Thermal Stability: Decomposition temperatures exceed 300°C, suitable for high-performance plastics .

Catalytic and Synthetic Applications

In hydroalkylation reactions, aryl disulfides act as hydrogen atom transfer (HAT) catalysts under visible light, enabling C–C bond formation in unactivated alkenes.

Research Frontiers and Challenges

Unexplored Applications

  • Battery Electrolytes: Disulfides’ redox activity could enhance energy storage in lithium-sulfur batteries.

  • Pharmaceutical Intermediates: Potential as a scaffold for kinase inhibitors or antivirals.

Synthesis Optimization

Developing enantioselective methods for asymmetric disulfide synthesis remains a challenge, with implications for chiral catalyst design.

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